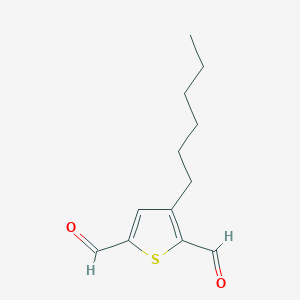
3-Hexylthiophene-2,5-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexylthiophene-2,5-dicarbaldehyde is an organic compound with the molecular formula C12H16O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexylthiophene-2,5-dicarbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the formylation of 3-hexylthiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 3-hexylthiophene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl groups at the 2 and 5 positions of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity of the product, possibly through optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Hexylthiophene-2,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Hexylthiophene-2,5-dicarboxylic acid.
Reduction: 3-Hexylthiophene-2,5-dimethanol.
Substitution: 2,5-dibromo-3-hexylthiophene or 2,5-dinitro-3-hexylthiophene.
Aplicaciones Científicas De Investigación
3-Hexylthiophene-2,5-dicarbaldehyde has several applications in scientific research, particularly in the fields of organic electronics and materials science:
Organic Photovoltaics (OPVs): It is used as a building block for the synthesis of conjugated polymers that are employed in OPVs for solar energy conversion.
Conducting Polymers: It serves as a precursor for the synthesis of conducting polymers like poly(3-hexylthiophene), which are used in various electronic devices such as field-effect transistors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 3-Hexylthiophene-2,5-dicarbaldehyde in its applications is primarily related to its ability to form conjugated systems. The thiophene ring provides a π-conjugated system that facilitates charge transport, making it useful in electronic applications. The aldehyde groups can participate in further chemical modifications, allowing for the tuning of the electronic properties of the resulting materials .
Comparación Con Compuestos Similares
Similar Compounds
Poly(3-hexylthiophene): A well-known conducting polymer used in organic electronics.
3-Hexylthiophene: The parent compound without the aldehyde groups, used in the synthesis of various thiophene-based materials.
Thiophene-2,5-dicarbaldehyde: A similar compound without the hexyl group, used in the synthesis of conjugated polymers.
Uniqueness
3-Hexylthiophene-2,5-dicarbaldehyde is unique due to the presence of both hexyl and aldehyde functional groups, which allow for versatile chemical modifications and the formation of conjugated systems with tailored electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and optoelectronics .
Propiedades
Número CAS |
170702-04-2 |
|---|---|
Fórmula molecular |
C12H16O2S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
3-hexylthiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C12H16O2S/c1-2-3-4-5-6-10-7-11(8-13)15-12(10)9-14/h7-9H,2-6H2,1H3 |
Clave InChI |
RHEAZRNOBUGZRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC(=C1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
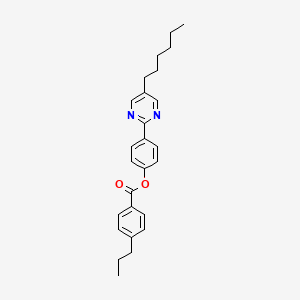

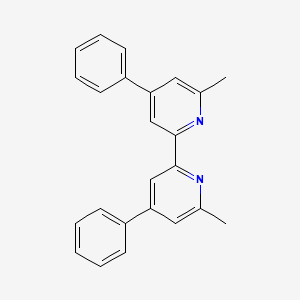
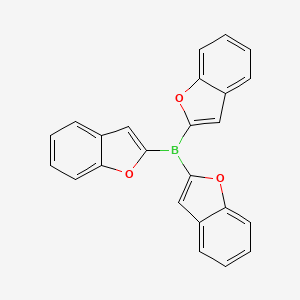


![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
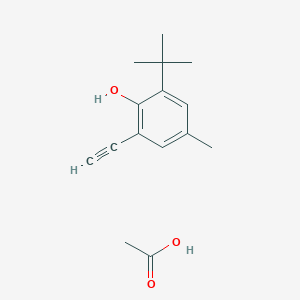
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
